molecular formula C6H7BrOS B6157249 (1R)-1-(3-bromothiophen-2-yl)ethan-1-ol CAS No. 1344922-31-1

(1R)-1-(3-bromothiophen-2-yl)ethan-1-ol

Cat. No.: B6157249
CAS No.: 1344922-31-1
M. Wt: 207.1
InChI Key:
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Description

(1R)-1-(3-bromothiophen-2-yl)ethan-1-ol: is an organic compound that belongs to the class of thiophenes, which are sulfur-containing heterocycles This compound is characterized by the presence of a bromine atom attached to the thiophene ring and a hydroxyl group attached to the ethan-1-ol moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R)-1-(3-bromothiophen-2-yl)ethan-1-ol can be achieved through several synthetic routes. One common method involves the bromination of thiophene followed by the addition of an ethan-1-ol group. The reaction conditions typically involve the use of bromine or a brominating agent such as N-bromosuccinimide (NBS) in the presence of a catalyst like iron(III) bromide. The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position on the thiophene ring.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors to enhance efficiency and yield. The use of automated systems for precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, is crucial for optimizing the production process.

Chemical Reactions Analysis

Types of Reactions

(1R)-1-(3-bromothiophen-2-yl)ethan-1-ol undergoes various types of chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone or aldehyde.

    Reduction: The bromine atom can be reduced to form the corresponding thiophene derivative.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Nucleophiles such as sodium methoxide (NaOMe) or potassium tert-butoxide (KOtBu) are employed for substitution reactions.

Major Products Formed

    Oxidation: The major products include (1R)-1-(3-bromothiophen-2-yl)ethanone or (1R)-1-(3-bromothiophen-2-yl)ethanal.

    Reduction: The major product is (1R)-1-(thiophen-2-yl)ethan-1-ol.

    Substitution: The major products depend on the nucleophile used, resulting in various substituted thiophene derivatives.

Scientific Research Applications

(1R)-1-(3-bromothiophen-2-yl)ethan-1-ol has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a precursor in the preparation of thiophene-based polymers.

    Biology: It is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate in the synthesis of therapeutic agents.

    Industry: It is used in the development of advanced materials, such as organic semiconductors and conductive polymers.

Mechanism of Action

The mechanism of action of (1R)-1-(3-bromothiophen-2-yl)ethan-1-ol involves its interaction with specific molecular targets and pathways. The bromine atom and hydroxyl group play crucial roles in its reactivity and interactions with biological molecules. The compound may exert its effects through the modulation of enzyme activity, disruption of cellular processes, or interaction with nucleic acids.

Comparison with Similar Compounds

Similar Compounds

    (1R)-1-(thiophen-2-yl)ethan-1-ol: Lacks the bromine atom, resulting in different reactivity and applications.

    (1R)-1-(3-chlorothiophen-2-yl)ethan-1-ol: Contains a chlorine atom instead of bromine, leading to variations in chemical behavior and biological activity.

    (1R)-1-(3-iodothiophen-2-yl)ethan-1-ol:

Uniqueness

(1R)-1-(3-bromothiophen-2-yl)ethan-1-ol is unique due to the presence of the bromine atom, which imparts distinct chemical properties and reactivity compared to its analogs. The bromine atom enhances its potential for substitution reactions and influences its interactions with biological targets, making it a valuable compound for various research and industrial applications.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for (1R)-1-(3-bromothiophen-2-yl)ethan-1-ol involves the conversion of 3-bromothiophene to the corresponding alcohol via Grignard reaction followed by reduction with lithium aluminum hydride.", "Starting Materials": [ "3-bromothiophene", "magnesium", "ethyl bromide", "diethyl ether", "lithium aluminum hydride", "tetrahydrofuran", "water" ], "Reaction": [ "Step 1: Preparation of phenylmagnesium bromide by reacting magnesium with 3-bromothiophene in diethyl ether", "Step 2: Addition of ethyl bromide to the Grignard reagent to form (3-bromothiophen-2-yl)ethane", "Step 3: Reduction of (3-bromothiophen-2-yl)ethane with lithium aluminum hydride in tetrahydrofuran to form (1R)-1-(3-bromothiophen-2-yl)ethan-1-ol", "Step 4: Quenching the reaction with water and extracting the product with an organic solvent" ] }

CAS No.

1344922-31-1

Molecular Formula

C6H7BrOS

Molecular Weight

207.1

Purity

95

Origin of Product

United States

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